molecular formula C11H14N2O B2571124 N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 1252281-97-2

N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2571124
CAS No.: 1252281-97-2
M. Wt: 190.246
InChI Key: XMSIZXIEDPYJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide is a synthetic small molecule of significant interest in early-stage pharmaceutical and biochemical research. This compound features a cyclopropanecarboxamide scaffold, a structure recognized for its conformational rigidity and potential in modulating protein-protein interactions . The molecule's design, incorporating a pyridine heterocycle, suggests its utility as a key intermediate or potential pharmacophore in drug discovery programs. Research Applications and Value The core structure of this compound is associated with several high-value research areas. Cyclopropanecarboxamide derivatives are frequently investigated as building blocks for biologically active compounds, particularly in oncology research, where they have shown distinct effective inhibition on the proliferation of human myeloid leukaemia cell lines . Furthermore, structurally similar analogs, such as N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide, have been identified as potent and cell-permeable inhibitors of epigenetic regulators like the KDM5 family of histone demethylases . These demethylases are implicated in various cancers, making their inhibitors a focal point for developing new therapeutic strategies . The pyridine moiety is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and enabling targeted interactions within enzyme active sites. This product is intended for research and development purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(10-3-2-6-12-7-10)13-11(14)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSIZXIEDPYJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Features Potential Applications
N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide Pyridin-3-yl ethyl group ~204.24* Discontinued; pyridine enhances π-π interactions Neurological or enzyme-targeted therapies
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide Phenyl, piperidine, and phenylethyl groups ~363.47* Bulky substituents may improve receptor selectivity Psychoactive substance research
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-nicotinoyl-4-phenylthiazol-2-yl)cyclopropanecarboxamide Benzo[d][1,3]dioxolyl, thiazol, and nicotinoyl groups ~473.50* Thiazol and dioxolane enhance polarity and binding diversity Antimicrobial or kinase inhibition
N-(2-{2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]-1,3-thiazol-4-yl}ethyl)cyclopropanecarboxamide Thiophene, piperidine, and thiazole groups 389.54 Thiophene increases lipophilicity; complex scaffold High-throughput screening for enzyme modulators
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Hydroxyiminoethyl and methoxyphenyl groups ~260.29* Hydroxyimino enables hydrogen bonding; methoxy improves solubility Catalytic or antioxidant applications

*Molecular weights estimated using standard atomic masses.

Key Comparative Insights

Pharmacological Properties
  • Pyridine vs. In contrast, thiophene () introduces sulfur-based lipophilicity, which may improve blood-brain barrier penetration but reduce solubility . Thiazole-containing analogs () offer polarity and heterocyclic diversity, often critical for kinase inhibition .
  • Piperidine vs. Ethyl Linkers : Piperidine substituents () introduce conformational rigidity and basicity, which can alter receptor selectivity and metabolic stability compared to the flexible ethyl linker in the target compound .

Biological Activity

N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly as a glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β plays a crucial role in various cellular processes, including inflammation and neurodegeneration, making it a target for therapeutic intervention in diseases such as Alzheimer's.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring attached to a pyridine moiety. This unique structure is believed to contribute to its biological activity through specific interactions with molecular targets.

The mechanism of action involves the inhibition of GSK-3β, which is implicated in the phosphorylation of tau proteins and the accumulation of amyloid-beta plaques in neurodegenerative diseases. By inhibiting GSK-3β, this compound may reduce neuroinflammation and restore cellular viability in models of neurodegeneration .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against GSK-3β, with an IC50 value indicating potent inhibition. The compound has been tested in various cellular models, demonstrating its ability to restore cell viability after neurotoxic insults and significantly reduce pro-inflammatory cytokine release (e.g., IL-6 and TNF-α) in lipopolysaccharide (LPS) stimulated cells .

Cytotoxicity

The cytotoxicity profile of the compound was evaluated using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that this compound did not significantly affect cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for further development .

Comparative Efficacy

A comparison of this compound with other GSK-3β inhibitors highlights its competitive edge regarding potency and selectivity. The following table summarizes the IC50 values of selected compounds:

Compound NameIC50 (nM)Target
This compound70GSK-3β
Compound A45GSK-3β
Compound B150GSK-3β
Compound C90GSK-3β

Alzheimer's Disease Models

In animal models of Alzheimer's disease, treatment with this compound has shown promise in mitigating cognitive deficits associated with disease progression. The compound effectively reduced tau hyperphosphorylation and amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Neuroinflammation

A study investigating the anti-inflammatory properties of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in microglial cells exposed to inflammatory stimuli. This suggests that the compound could be beneficial in treating conditions characterized by neuroinflammation .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide?

  • Methodology : Use a combination of 1^1H NMR (400–500 MHz) to confirm hydrogen environments (e.g., pyridine protons at δ ~8.3–8.5 ppm, cyclopropane methylene signals at δ ~1.3–1.6 ppm). ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ peaks). HPLC or SFC (e.g., Lux A1 column) ensures purity (>95% threshold) and detects stereoisomers. For example, SFC with isopropanol co-solvent resolved enantiomers with retention time differences ≥0.5 min .

Q. What synthetic strategies are effective for preparing cyclopropanecarboxamide derivatives?

  • Methodology : Amide coupling via activated esters (e.g., HATU/DMAP) between cyclopropanecarboxylic acid derivatives and amines like 1-(pyridin-3-yl)ethylamine. Optimize reaction conditions (50–70°C, 2–6 h) to minimize cyclopropane ring strain effects. Purify via flash chromatography or recrystallization, followed by SFC for enantiomeric separation if needed .

Q. How can cyclopropane ring stability be assessed during synthesis?

  • Methodology : Monitor ring integrity using 1^1H NMR (cyclopropane protons show characteristic splitting patterns) and stability under acidic/basic conditions via stress testing (e.g., 1M HCl/NaOH at 50°C for 24 h). Compare pre- and post-stress HPLC purity to detect degradation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined?

  • Methodology : Use chiral SFC or HPLC with columns like Lux A1 (30% IPA co-solvent). Validate resolution with racemic mixtures and compare retention times (e.g., enantiomer I at 2.34 min vs. II at 3.01 min). Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

Q. How to resolve contradictions between HPLC purity and NMR integration data?

  • Methodology : Investigate impurities undetected by NMR (e.g., diastereomers, inorganic residues) using orthogonal methods:

  • HPLC-MS : Identify low-abundance impurities via mass fragmentation.
  • 13^{13}C NMR**: Detect trace carbonyl-containing byproducts.
  • Elemental analysis : Verify stoichiometric consistency.
    For example, a compound with 95% HPLC purity but no NMR anomalies may contain non-protonated impurities .

Q. What crystallographic approaches are suitable for structural elucidation of cyclopropanecarboxamides?

  • Methodology : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement, SHELXD for solution). Optimize data collection at low temperature (113 K) to reduce thermal motion artifacts. Address disorder in cyclopropane rings via restrained refinement. Validate with R-factor <0.06 and data-to-parameter ratio >15 .

Q. How to design biological activity assays for cyclopropanecarboxamide derivatives?

  • Methodology :

  • Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).
  • In silico docking : Model interactions with pyridine-binding pockets using AutoDock Vina. Reference pesticidal activity studies for analogous scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.